molecular formula C15H14ClFN4O3S B2485134 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034404-36-7

1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2485134
CAS No.: 2034404-36-7
M. Wt: 384.81
InChI Key: ZAZIEEJYULTWOA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C15H14ClFN4O3S and its molecular weight is 384.81. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O3S/c1-20-13-7-10(17)12(8-14(13)21(2)25(20,23)24)19-15(22)18-11-6-4-3-5-9(11)16/h3-8H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZIEEJYULTWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC=CC=C3Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClFN5O3SC_{15}H_{14}ClFN_{5}O_{3}S, with a molecular weight of approximately 373.81 g/mol. The presence of a chlorophenyl group and a fluorinated dioxido moiety contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiviral Activity : Studies have shown that similar compounds with thiadiazole rings exhibit antiviral properties by inhibiting viral replication. This may be due to their ability to interfere with viral enzymes or host cell pathways essential for viral propagation .
  • Anticancer Properties : The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Initial screenings against various cancer cell lines have demonstrated cytotoxic effects, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Compounds containing urea and thiadiazole moieties have been reported to inhibit key enzymes such as urease and acetylcholinesterase (AChE), which are implicated in various diseases including cancer and neurodegenerative disorders .

Antiviral Activity

A study evaluated the antiviral efficacy of related compounds against several viruses including HSV and FCoV. The results indicated that compounds similar to the target structure demonstrated significant inhibition of viral replication with IC50 values in the low micromolar range .

Anticancer Activity

In vitro assays using the MTT method assessed the cytotoxicity of the compound against human cancer cell lines (A549, MCF-7, HCT-116). The results showed promising cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines .

Enzyme Inhibition

The compound was tested for urease inhibition using an established protocol. Results indicated that it exhibited competitive inhibition with an IC50 value significantly lower than conventional urease inhibitors like thiourea .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A series of thiadiazole derivatives were synthesized and tested for antiviral activity against JUNV. The most active compounds showed higher efficacy than ribavirin, suggesting a promising therapeutic application for viral infections .
  • Case Study 2 : A study focused on the synthesis of urea derivatives revealed their potent inhibitory effects on AChE. These findings support further exploration into their use as potential treatments for Alzheimer’s disease .

Scientific Research Applications

Urease Inhibition

Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and urinary tract infections. The compound has shown promise as a potent urease inhibitor. Research indicates that derivatives of thiourea structures exhibit significant anti-urease activity, which can be leveraged for developing new therapeutic agents targeting urease-related disorders .

Anticancer Activity

Studies have indicated that compounds with similar structural motifs possess anticancer properties. The incorporation of thiadiazole rings is known to enhance biological activity against various cancer cell lines. Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against bacterial strains and fungi. The presence of halogen atoms (like fluorine and chlorine) often enhances the bioactivity of organic molecules against microbial pathogens .

Pesticide Development

The structural characteristics of 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea make it a candidate for developing novel pesticides. Research has indicated that thiadiazole derivatives can act as effective fungicides and insecticides .

Plant Growth Regulation

Compounds with similar thiadiazole structures have been explored for their ability to promote plant growth and resistance to diseases. Their application in agriculture could enhance crop yield and resilience against environmental stressors.

Case Study 1: Urease Inhibition Efficacy

A study conducted on various thiourea derivatives demonstrated that certain modifications significantly increased urease inhibition potency compared to standard references. The specific compound under discussion showed an IC50 value indicating strong inhibition capabilities against urease enzymes in vitro .

Case Study 2: Anticancer Activity Evaluation

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cytotoxic effects compared to untreated controls. Mechanistic studies suggested that the compound triggered apoptosis through caspase activation pathways .

Data Tables

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryUrease InhibitionPotent inhibitor with promising IC50 values
Anticancer ActivityInduces apoptosis in cancer cell lines
Agricultural SciencePesticide DevelopmentEffective against pests; enhances crop resilience
Plant Growth RegulationPromotes growth under stress conditions

Chemical Reactions Analysis

Reactivity of the Urea Functional Group

The urea moiety (-NH-C(=O)-NH-) participates in hydrolysis and nucleophilic substitution reactions:

  • Acidic Hydrolysis : Under acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), the urea bond cleaves to yield 2-chloroaniline and 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c] thiadiazol-5-amine.

  • Basic Hydrolysis : In alkaline media (e.g., NaOH), hydrolysis produces CO<sub>2</sub>, NH<sub>3</sub>, and a thiadiazole-containing aniline derivative.

Reaction Conditions Products
1M HCl, reflux, 6h2-Chloroaniline + Thiadiazole-5-amine
0.5M NaOH, 80°C, 4hCO<sub>2</sub> + NH<sub>3</sub> + 5-Amino-thiadiazole derivative

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole 1,1-dioxide core undergoes electrophilic and nucleophilic substitutions:

  • Electrophilic Aromatic Substitution : The electron-deficient thiadiazole ring reacts with electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) at the para-position to the sulfone group .

  • Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) target the sulfur atom, leading to ring-opening reactions .

Structural Insights :
Bond length analysis (X-ray diffraction) reveals that the S–N bonds in the thiadiazole ring (1.691 Å) are elongated compared to neutral thiadiazoles (1.426 Å), increasing susceptibility to nucleophilic attack .

Chlorophenyl Substituent Reactions

The 2-chlorophenyl group participates in:

  • Dechlorination : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) removes the chlorine atom, forming a phenyl derivative .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.

Reaction Conditions Product
DechlorinationH<sub>2</sub> (1 atm), Pd/C, EtOH, 25°CPhenyl-substituted urea
Suzuki CouplingArB(OH)<sub>2</sub>, Pd catalyst, DMF, 80°CBiaryl-urea derivative

Fluorine Atom Reactivity

The 6-fluoro substituent influences electronic properties and participates in:

  • Nucleophilic Aromatic Substitution : Replacement with –OH or –NH<sub>2</sub> under high-temperature basic conditions.

  • Electron-Withdrawing Effects : Enhances the electrophilicity of the thiadiazole ring, facilitating reactions with electron-rich reagents .

Metal Complexation

The compound coordinates with transition metals via the urea oxygen and thiadiazole nitrogen atoms:

  • Cu(II) Complexes : Forms stable complexes with CuCl<sub>2</sub>, characterized by shifts in UV-Vis spectra (λ<sub>max</sub> ≈ 450 nm) .

  • Antitumor Activity : Metal complexes exhibit enhanced cytotoxicity against MCF-7 (IC<sub>50</sub> = 0.25 μM) and A549 (IC<sub>50</sub> = 1.2 μM) cell lines .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing SO<sub>2</sub> and CO<sub>2</sub> as primary gaseous products.

This compound’s multifunctional reactivity underpins its utility in medicinal chemistry and materials science, particularly in designing targeted antitumor agents . Further studies are warranted to explore its catalytic and photochemical properties.

Preparation Methods

Initial Ring Formation

The benzo[c]thiadiazole scaffold is constructed from a 1,2-diaminobenzene derivative. For the target compound, 4-fluoro-1,2-diaminobenzene serves as the starting material. Methylation of both amine groups precedes cyclization:

Step 1: N,N'-Dimethylation

  • Reagents : Methyl iodide (2.2 eq), potassium carbonate (3 eq), DMF, 60°C, 12 h.
  • Outcome : N,N'-Dimethyl-4-fluoro-1,2-diaminobenzene (Yield: ~75%).

Step 2: Thiadiazole Cyclization

  • Reagents : Thionyl chloride (3 eq), reflux in anhydrous THF, 6 h.
  • Mechanism : Sulfur incorporation via cyclodehydration.
  • Outcome : 6-Fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2-thione (Yield: 68%).

Sulfur Oxidation to Sulfone

  • Reagents : 30% H₂O₂, glacial acetic acid, 80°C, 4 h.
  • Monitoring : FT-IR loss of C=S stretch (1250 cm⁻¹) and emergence of S=O stretches (1150, 1320 cm⁻¹).
  • Outcome : 6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (Yield: 92%).

Functionalization at Position 5

Nitration and Reduction

Step 1: Regioselective Nitration

  • Reagents : Fuming HNO₃ (1.1 eq), concentrated H₂SO₄, 0°C → RT, 2 h.
  • Regiochemistry : Electron-withdrawing sulfone group directs nitration to position 5.
  • Outcome : 5-Nitro-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (Yield: 65%).

Step 2: Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 3 h.
  • Outcome : 5-Amino-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (Yield: 88%).

Urea Bridge Formation

Isocyanate Coupling

Reaction Setup

  • Reagents : 2-Chlorophenyl isocyanate (1.2 eq), anhydrous THF, triethylamine (1.5 eq), N₂ atmosphere, RT, 12 h.
  • Workup : Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O).
  • Outcome : 1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)urea (Yield: 74%).

Reaction Optimization and Challenges

Key Parameters for Urea Formation

Parameter Optimal Value Effect on Yield
Solvent Anhydrous THF Maximizes solubility of aromatic amines
Temperature 25°C Prevents isocyanate degradation
Base Triethylamine Scavenges HCl, drives reaction
Stoichiometry 1.2 eq isocyanate Minimizes dimerization

Common Side Reactions

  • Dimerization : Excess isocyanate leads to biuret formation. Mitigated by controlled stoichiometry.
  • Hydrolysis : Moisture exposure degrades isocyanate. Requires strict anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, NH urea).
    • δ 8.15 (d, J = 8.5 Hz, 1H, Ar-H).
    • δ 7.62–7.58 (m, 2H, 2-chlorophenyl).
    • δ 3.42 (s, 6H, N-CH₃).
  • FT-IR (KBr):

    • 3340 cm⁻¹ (N-H stretch).
    • 1705 cm⁻¹ (C=O urea).
    • 1320, 1150 cm⁻¹ (S=O stretches).

Mass Spectrometry

  • ESI-MS : m/z 423.05 [M+H]⁺ (Calc. 422.03).

Applications and Biological Relevance

While the target compound’s bioactivity remains unstudied, structural analogs demonstrate:

  • Antimycobacterial activity : Thioureido-thiadiazoles show MIC values of 10.96–17.81 µM against M. tuberculosis.
  • Kinase inhibition : Urea-linked heterocycles modulate ATP-binding pockets in tyrosine kinases.

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